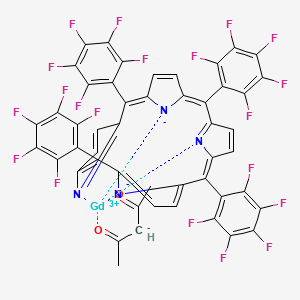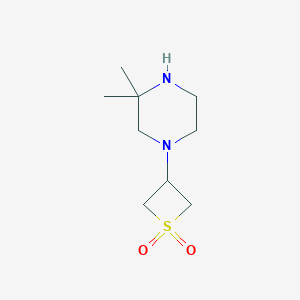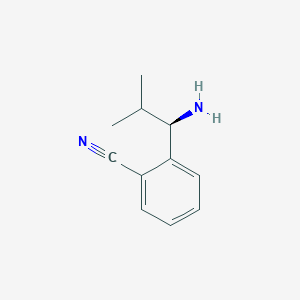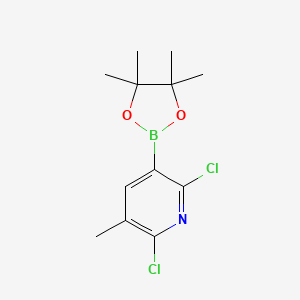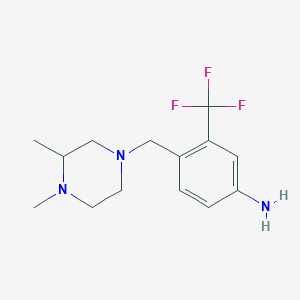
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid is a complex organic compound that features a pyridine carboxylic acid core with various substituents, including a chlorofluorophenyl group and an isopropylpyrimidinylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperatures, and reaction times to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine carboxylic acids and pyrimidinylamino derivatives. Examples include:
- 4-(2-(5-Chloro-2-fluorophenyl)-5-methylpyrimidin-4-ylamino)pyridine-3-carboxylic acid
- 4-(2-(5-Chloro-2-fluorophenyl)-5-ethylpyrimidin-4-ylamino)pyridine-3-carboxylic acid
Uniqueness
The uniqueness of 4-(2-(5-Chloro-2-fluorophenyl)-5-isopropylpyrimidin-4-ylamino)pyridine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H16ClFN4O2 |
|---|---|
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
4-[[2-(5-chloro-2-fluorophenyl)-5-propan-2-ylpyrimidin-4-yl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H16ClFN4O2/c1-10(2)13-9-23-17(12-7-11(20)3-4-15(12)21)25-18(13)24-16-5-6-22-8-14(16)19(26)27/h3-10H,1-2H3,(H,26,27)(H,22,23,24,25) |
InChI-Schlüssel |
NEYHNMDWCYXGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(N=C1NC2=C(C=NC=C2)C(=O)O)C3=C(C=CC(=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
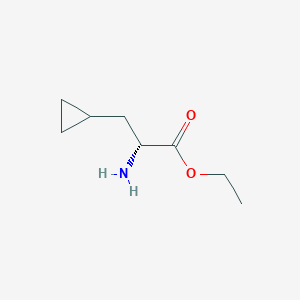
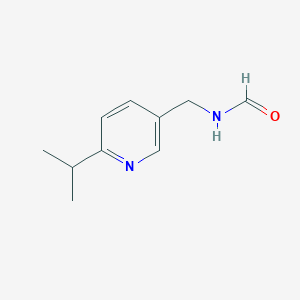
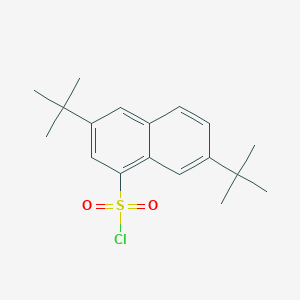
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
